Cas no 1009-70-7 (N-phenyl-4,5-dihydro-1,3-thiazol-2-amine)

1009-70-7 structure
Nombre del producto:N-phenyl-4,5-dihydro-1,3-thiazol-2-amine
Número CAS:1009-70-7
MF:C9H10N2S
Megavatios:178.254100322723
MDL:MFCD00022433
CID:171968
PubChem ID:70521
N-phenyl-4,5-dihydro-1,3-thiazol-2-amine Propiedades químicas y físicas
Nombre e identificación
-
- 2-Thiazolamine,4,5-dihydro-N-phenyl-
- N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine
- 2-Anilino-2-thiazoline
- 2-Thiazoline, 2-anilino-
- 2-(Phenylimino)thiazolidine
- N-Phenylthiazolidine-2-imine
- N-Phenyl-2-thiazoline-2-amine
- N-(Thiazolidine-2-ylidene)aniline
- N-phenyl-4,5-dihydrothiazol-2-amine
- 2-(Phenylamino)-4,5-dihydrothiazole
- IFLab1_003631
- (4,5-Dihydro-thiazol-2-yl)-phenyl-amine
- HMS2751E07
- LS-04024
- NCGC00246129-01
- SMR000348914
- CS-0216565
- NNRDYOXKIWFNPP-UHFFFAOYSA-N
- 2-(Phenylimino)-1,3-thiazolidine
- DTXSID20143564
- MLS001005623
- Z56755591
- 1009-70-7
- phenyliminothiazolidine
- SCHEMBL9663339
- EN300-51464
- AKOS001025779
- 2-phenyliminothiazolidine
- MFCD00022433
- F1285-0741
- N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine #
- 2-phenylaminothiazoline
- SCHEMBL6265222
- 2-Thiazolamine, 4,5-dihydro-N-phenyl-
- IDI1_009738
- CHEMBL1421075
- Benzenamine, N-2-thiazolidinylidene-
- EU-0072982
- N-phenyl-4,5-dihydro-1,3-thiazol-2-amine
-
- MDL: MFCD00022433
- Renchi: InChI=1S/C9H10N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h1-5H,6-7H2,(H,10,11)
- Clave inchi: NNRDYOXKIWFNPP-UHFFFAOYSA-N
- Sonrisas: C1=CC=C(C=C1)NC2=NCCS2
Atributos calculados
- Calidad precisa: 178.0566
- Masa isotópica única: 178.056
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 2
- Complejidad: 173
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 49.7A^2
- Xlogp3: 1.7
Propiedades experimentales
- Denso: 1.23
- Punto de ebullición: 300.5°Cat760mmHg
- Punto de inflamación: 135.6°C
- índice de refracción: 1.653
- PSA: 24.39
- Logp: 1.70990
- Presión de vapor: 0.0±0.6 mmHg at 25°C
N-phenyl-4,5-dihydro-1,3-thiazol-2-amine Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-phenyl-4,5-dihydro-1,3-thiazol-2-amine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM437088-1g |
2-(Phenylamino)-4,5-dihydrothiazole |
1009-70-7 | 95%+ | 1g |
$388 | 2023-03-07 | |
abcr | AB408214-500 mg |
N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine |
1009-70-7 | 500MG |
€313.80 | 2023-02-20 | ||
Life Chemicals | F1285-0741-0.25g |
"N-phenyl-4,5-dihydro-1,3-thiazol-2-amine" |
1009-70-7 | 95%+ | 0.25g |
$121.0 | 2023-11-21 | |
abcr | AB408214-5 g |
N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine |
1009-70-7 | 5 g |
€1,074.00 | 2023-07-19 | ||
Enamine | EN300-51464-0.25g |
N-phenyl-4,5-dihydro-1,3-thiazol-2-amine |
1009-70-7 | 95.0% | 0.25g |
$90.0 | 2025-03-21 | |
Enamine | EN300-51464-2.5g |
N-phenyl-4,5-dihydro-1,3-thiazol-2-amine |
1009-70-7 | 95.0% | 2.5g |
$356.0 | 2025-03-21 | |
1PlusChem | 1P009REW-500mg |
2-(Phenylamino)-4,5-dihydrothiazole |
1009-70-7 | 95% | 500mg |
$225.00 | 2025-02-25 | |
abcr | AB408214-5g |
N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine; . |
1009-70-7 | 5g |
€1037.00 | 2025-02-18 | ||
A2B Chem LLC | AE54632-5g |
N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine |
1009-70-7 | 100% | 5g |
$589.00 | 2024-04-20 | |
A2B Chem LLC | AE54632-2.5g |
N-Phenyl-4,5-dihydro-1,3-thiazol-2-amine |
1009-70-7 | 100% | 2.5g |
$410.00 | 2024-04-20 |
N-phenyl-4,5-dihydro-1,3-thiazol-2-amine Literatura relevante
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
1009-70-7 (N-phenyl-4,5-dihydro-1,3-thiazol-2-amine) Productos relacionados
- 16220-22-7(Methyl 5-chloroquinoline-8-carboxylate)
- 2310153-08-1(1-1-(4-chlorophenyl)cyclopentanecarbonyl-4-(1,3,4-thiadiazol-2-yloxy)piperidine)
- 2680841-92-1(benzyl N,N-bis(2-hydroxybutyl)carbamate)
- 40477-31-4(5-(1H-Indol-3-yl)-1,3-thiazol-2-amine)
- 1219915-25-9(2-Propenamide, N-[2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]ethyl]-3-(2-thienyl)-)
- 1805398-46-2(2-(Bromomethyl)-6-(difluoromethyl)-3-hydroxypyridine-5-carboxaldehyde)
- 2228995-34-2(tert-butyl N-2-(aminomethyl)-4-hydroxy-2,3,3-trimethylbutylcarbamate)
- 1955530-61-6(2-{1-(5-fluoropyridin-3-yl)ethylamino}-3-methylbutan-1-ol hydrochloride)
- 1805727-72-3(5-(3-Bromo-2-oxopropyl)-2-methylphenol)
- 2172430-17-8(2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-(propan-2-yl)formamido}acetic acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1009-70-7)N-phenyl-4,5-dihydro-1,3-thiazol-2-amine

Pureza:99%/99%/99%
Cantidad:1g/500mg/5g
Precio ($):235/197/614